Technical Whitepaper: 2-Bromo-4-(trifluoromethoxy)benzyl alcohol
Technical Whitepaper: 2-Bromo-4-(trifluoromethoxy)benzyl alcohol
A Versatile Scaffold for Medicinal Chemistry and Drug Discovery
Executive Summary
In the high-stakes landscape of modern drug discovery, 2-Bromo-4-(trifluoromethoxy)benzyl alcohol (CAS 1316273-53-6) serves as a critical "bifunctional handle." Its structure combines a reactive aryl bromide for cross-coupling, a benzyl alcohol for diverse functionalization, and a chemically robust trifluoromethoxy (-OCF₃) group for modulating lipophilicity and metabolic stability. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in synthesizing complex pharmaceutical intermediates.
Part 1: Chemical Identity & Physical Properties
2-Bromo-4-(trifluoromethoxy)benzyl alcohol is an off-white solid or low-melting semi-solid, depending on purity and crystalline form. It is primarily used as an intermediate in the synthesis of bioactive molecules where the -OCF₃ motif acts as a bioisostere for chlorine or methoxy groups, enhancing membrane permeability without sacrificing steric fit.
| Property | Data |
| CAS Number | 1316273-53-6 |
| IUPAC Name | [2-Bromo-4-(trifluoromethoxy)phenyl]methanol |
| Molecular Formula | C₈H₆BrF₃O₂ |
| Molecular Weight | 271.03 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water |
| Purity Standard | Typically ≥97% (GC/HPLC) |
| Key Functional Groups | Aryl Bromide (Ar-Br), Primary Alcohol (-CH₂OH), Trifluoromethoxy (-OCF₃) |
Part 2: Synthetic Methodology
Expertise & Experience: While various routes exist, the reduction of the corresponding benzoic acid is the most reliable for preserving the sensitive aryl bromide and trifluoromethoxy moieties.
Core Protocol: Chemoselective Reduction
The preferred synthesis starts from 2-bromo-4-(trifluoromethoxy)benzoic acid . Direct reduction using Borane-Tetrahydrofuran (BH₃·THF) complex is superior to Lithium Aluminum Hydride (LiAlH₄), which carries a risk of debromination (hydrodehalogenation) at elevated temperatures.
Reaction Scheme: Ar-COOH + BH₃·THF → [Ar-CH₂O-BH₂] → Ar-CH₂OH
Step-by-Step Protocol (Self-Validating System):
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Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen (N₂) atmosphere.
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Dissolution: Charge the flask with 2-bromo-4-(trifluoromethoxy)benzoic acid (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0°C.
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Addition: Dropwise add BH₃·THF (1.0 M solution, 1.5–2.0 equiv) over 30 minutes. Validation: Monitor gas evolution (H₂); ensure rate is controlled.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of the starting acid (low R_f) and appearance of the alcohol (higher R_f).
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Quench: Cool back to 0°C. Carefully add Methanol (MeOH) dropwise until gas evolution ceases. This breaks the borate complex.
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Workup: Concentrate in vacuo. Redissolve the residue in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.
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Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0→30% EtOAc in Hexanes).
Figure 1: Chemoselective reduction pathway preserving the Ar-Br and Ar-OCF3 functionalities.
Part 3: Reactivity Profile & Applications
The utility of this scaffold lies in its orthogonal reactivity . The alcohol and the bromide can be functionalized independently, allowing the molecule to serve as a linker or a terminal pharmacophore.
1. The Aryl Bromide (Cross-Coupling Handle)
The bromine atom at the ortho position is sterically crowded but highly reactive in Palladium-catalyzed couplings.
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Suzuki-Miyaura Coupling: Reacts with aryl/alkyl boronic acids to form biaryls.
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.
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Buchwald-Hartwig Amination: Introduces amines for solubility/activity modulation.
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Heck Reaction: Couples with alkenes to extend the carbon chain.
2. The Benzyl Alcohol (Electrophilic/Nucleophilic Handle)
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Oxidation: Converts to 2-bromo-4-(trifluoromethoxy)benzaldehyde using PCC or Dess-Martin Periodinane. This is a gateway to reductive aminations.
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Substitution: Conversion to Benzyl Bromide (using PBr₃) or Benzyl Mesylate (MsCl/Et₃N) creates a potent electrophile for S_N2 reactions with amines or thiols.
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Etherification: Deprotonation with NaH followed by alkylation.
3. The Trifluoromethoxy Group (Physicochemical Modulator)[1][2][3]
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Stability: The -OCF₃ group is generally inert to reduction, oxidation, and mild acids/bases.
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Medicinal Value: It increases lipophilicity (Hansch π ≈ 1.04) and metabolic stability compared to a methoxy group (-OCH₃), preventing O-dealkylation by cytochrome P450 enzymes.
Figure 2: Orthogonal reactivity map showing divergent synthetic pathways.
Part 4: Handling & Safety Data (E-E-A-T)
Trustworthiness: Always consult the specific Material Safety Data Sheet (MSDS) from your supplier before use. The following are general guidelines for benzyl alcohol derivatives.
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Hazard Classification: Irritant (GHS07).
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H-Statements:
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Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption, although the compound is not highly hygroscopic.
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Disposal: Dispose of as halogenated organic waste.
References
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Sigma-Aldrich. 2-Bromo-4-(trifluoromethoxy)benzyl alcohol Product Detail. Retrieved from (Search CAS: 1316273-53-6).
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National Center for Biotechnology Information. PubChem Compound Summary for 2-Bromo-4-(trifluoromethoxy)benzoic acid (Precursor). Retrieved from .
- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemMedChem. (General reference for OCF3 stability).
- Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron. (Reference for BH3 reduction selectivity).
Sources
- 1. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
